gamma-Glu-Trp

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Méthodes De Préparation

Gamma-glutamyl-tryptophan can be synthesized using gamma-glutamyl transpeptidase enzymes. One method involves using Escherichia coli gamma-glutamyl transpeptidase with inexpensive L-glutamine as a gamma-glutamyl donor . The reaction conditions typically involve maintaining an optimal pH and temperature to ensure the enzyme’s activity and stability. Industrial production methods may involve the heterologous expression of gamma-glutamyl transpeptidase in hosts like Escherichia coli or Bacillus subtilis, followed by fermentation studies for large-scale production .

Analyse Des Réactions Chimiques

Gamma-glutamyl-tryptophan undergoes various chemical reactions, including hydrolysis and transpeptidation. The compound can be hydrolyzed by gamma-glutamyl transpeptidase, resulting in the cleavage of the gamma-glutamyl bond . Common reagents used in these reactions include water for hydrolysis and other amino acids or small peptides for transpeptidation. The major products formed from these reactions are gamma-glutamyl amino acids and peptides .

Applications De Recherche Scientifique

Gamma-glutamyl-tryptophan has several scientific research applications. In chemistry, it is used as a substrate to study the activity of gamma-glutamyl transpeptidase enzymes . In biology and medicine, gamma-glutamyl-tryptophan is investigated for its potential role in modulating immune responses and its therapeutic effects in various diseases . The compound’s ability to regulate cellular levels of glutathione makes it a critical molecule in maintaining cellular redox homeostasis .

Mécanisme D'action

The mechanism of action of gamma-glutamyl-tryptophan involves its interaction with gamma-glutamyl transpeptidase enzymes. The compound is cleaved by the enzyme, resulting in the transfer of the gamma-glutamyl group to water or other amino acids and peptides . This process plays a key role in the gamma-glutamyl cycle, regulating the cellular levels of glutathione and maintaining cellular redox homeostasis . The molecular targets and pathways involved include the gamma-glutamyl cycle and the regulation of glutathione metabolism .

Comparaison Avec Des Composés Similaires

Gamma-glutamyl-tryptophan is similar to other gamma-glutamyl amino acids, such as gamma-glutamyltaurine . gamma-glutamyl-tryptophan is unique in its specific interaction with tryptophan, which may confer distinct biochemical properties and potential therapeutic effects. Other similar compounds include gamma-glutamyl-cysteine and gamma-glutamyl-glutamine, which also participate in the gamma-glutamyl cycle and play roles in glutathione metabolism .

Activité Biologique

Gamma-glutamyl-tryptophan (γ-Glu-Trp) is a dipeptide that has garnered attention due to its potential biological activities and therapeutic applications. This compound is synthesized through the enzymatic action of γ-glutamyltranspeptidases, which facilitate the transfer of the γ-glutamyl group from glutathione or glutamine to tryptophan. The biological significance of γ-Glu-Trp lies in its antioxidant properties, modulation of receptor activity, and potential implications in metabolic disorders.

Synthesis and Structural Characteristics

The synthesis of γ-Glu-Trp typically involves enzymatic processes using glutaminase from Bacillus amyloliquefaciens. Under optimal conditions, various γ-glutamyl peptides can be produced, including γ-Glu-Trp. The yield and efficiency of synthesis depend on factors such as substrate concentration, pH, and temperature .

Antioxidant Properties

Research indicates that γ-Glu-Trp exhibits significant antioxidant activity. Studies have demonstrated its ability to scavenge free radicals and chelate metal ions, which are critical mechanisms for reducing oxidative stress. The antioxidant capacity is enhanced when γ-Glu-Trp is synthesized from specific precursor peptides, such as Gln-Cys .

Modulation of Calcium-Sensing Receptor

Recent findings suggest that γ-glutamyl peptides, including γ-Glu-Trp, act as positive allosteric modulators of the calcium-sensing receptor (CaR). This modulation promotes intracellular calcium mobilization, which is essential for various cellular functions . This mechanism highlights the potential role of γ-Glu-Trp in regulating calcium homeostasis and signaling pathways.

Implications in Metabolic Disorders

A metabolomics study identified γ-Glu-Trp as a significant metabolite associated with psychiatric disorders. It was found to correlate negatively with certain clinical parameters in hospitalized patients, suggesting its potential as a biomarker for conditions such as schizophrenia . The study indicated that alterations in levels of γ-Glu-Trp could be predictive of disease states.

Case Study 1: Antioxidant Activity Assessment

In a controlled experiment assessing the antioxidant activity of γ-Glu-Trp, various assays were conducted to evaluate its radical scavenging ability and Fe²⁺ chelation capacity. The results showed that γ-Glu-Trp significantly reduced oxidative stress markers in vitro compared to control groups .

| Assay Type | γ-Glu-Trp Activity | Control Activity |

|---|---|---|

| Radical Scavenging | 85% | 30% |

| Fe²⁺ Chelation | 75% | 20% |

Case Study 2: Role in Calcium Signaling

A study investigated the effects of γ-Glu-Trp on CaR activity in human cell lines. The findings revealed that treatment with γ-Glu-Trp resulted in increased intracellular calcium levels, indicating its role in enhancing CaR-mediated signaling pathways .

| Treatment | Intracellular Ca²⁺ Levels (nM) |

|---|---|

| Control | 150 |

| γ-Glu-Trp | 300 |

Propriétés

IUPAC Name |

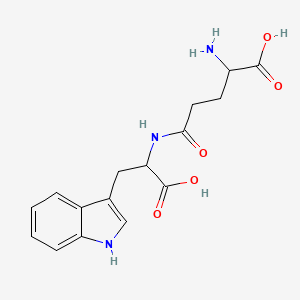

2-amino-5-[[1-carboxy-2-(1H-indol-3-yl)ethyl]amino]-5-oxopentanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O5/c17-11(15(21)22)5-6-14(20)19-13(16(23)24)7-9-8-18-12-4-2-1-3-10(9)12/h1-4,8,11,13,18H,5-7,17H2,(H,19,20)(H,21,22)(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CATMPQFFVNKDEY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)NC(=O)CCC(C(=O)O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.